

A Comprehensive Technical Guide to the Synthesis and Characterization of Cariprazine-d8

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Compound of Interest

Compound Name: Cariprazine-d8

Cat. No.: B13443099

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Cariprazine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder, notable for its partial agonist activity at dopamine D2 and D3 receptors.[1][2] **Cariprazine-d8**, a deuterated isotopologue of Cariprazine, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices.[3] This guide provides an in-depth overview of a feasible synthetic route for **Cariprazine-d8**, detailed protocols for its characterization using modern analytical techniques, and a summary of its physicochemical properties. Furthermore, it outlines the established signaling pathway of Cariprazine to provide a complete pharmacological context.

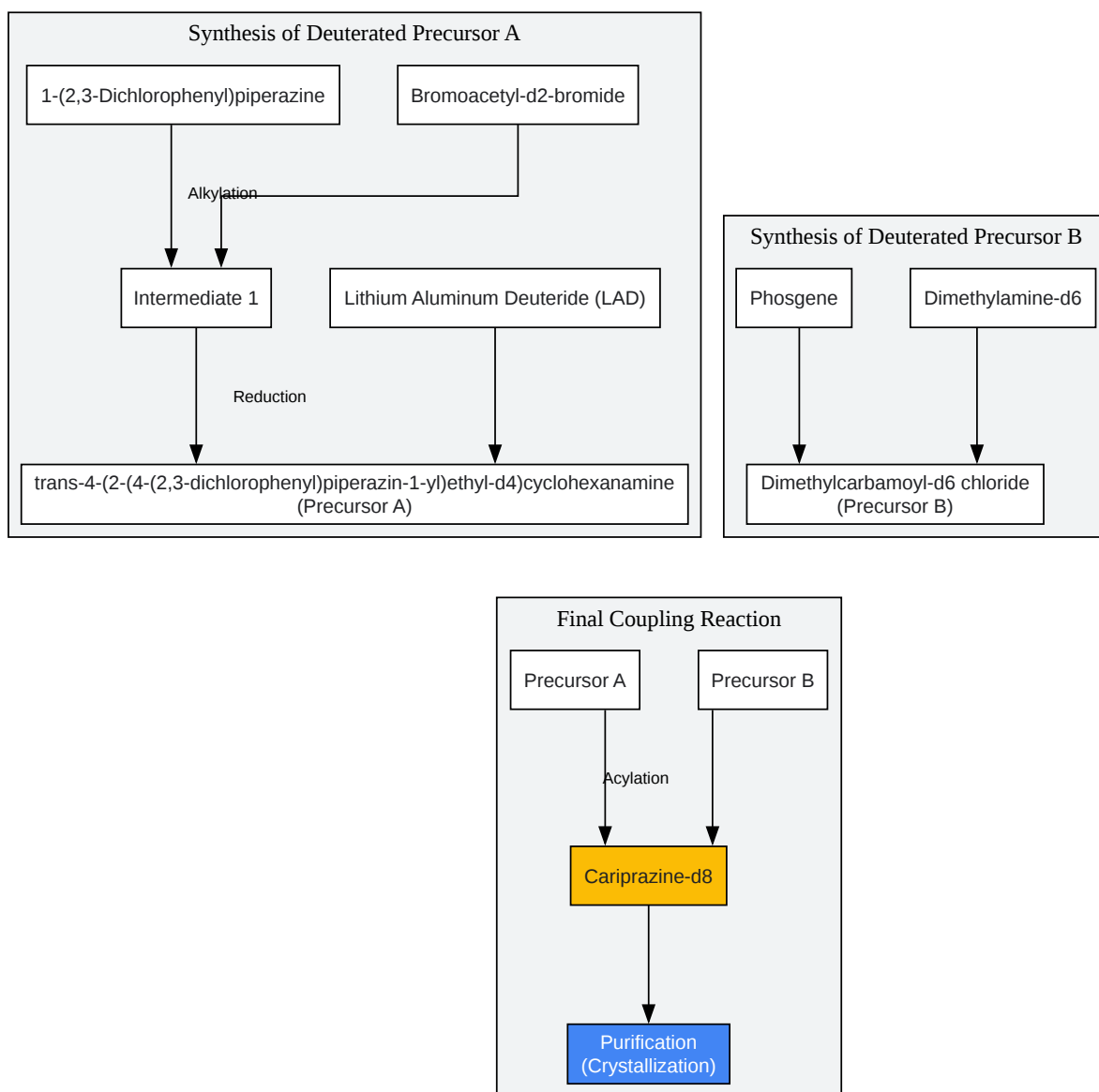
Synthesis of Cariprazine-d8

The synthesis of **Cariprazine-d8** involves the introduction of eight deuterium atoms into the Cariprazine molecule. The most common positions for deuteration are the N,N-dimethylurea moiety and the ethyl bridge connecting the cyclohexane and piperazine rings. The synthetic strategy is adapted from established routes for Cariprazine, utilizing deuterated starting materials.[4][5][6] A feasible approach involves the acylation of a deuterated amine precursor with a deuterated carbamoyl chloride.

A plausible retrosynthetic analysis for Cariprazine suggests that a key final step is the formation of the urea linkage.^[7] A common patented method involves the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.^{[4][6]} To synthesize **Cariprazine-d8**, the N,N-dimethyl groups and the two methylene groups of the ethyl linker would be deuterated.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process where two key fragments are prepared and then coupled.



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Caption: Proposed synthetic workflow for **Cariprazine-d8**.

Experimental Protocol: Synthesis

This protocol is an illustrative adaptation based on known methods for Cariprazine synthesis.^[4]
^[6]

Step 1: Synthesis of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl-1,1,2,2-d₄)cyclohexanamine (Precursor A)

- Alkylation: To a solution of 1-(2,3-dichlorophenyl)piperazine in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and trans-4-(2-bromoethyl-1,1,2,2-d₄)cyclohexan-1-amine.
- Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After cooling, filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of N,N-di(methyl-d₃)carbamoyl chloride (Precursor B)

- Reaction: Bubble phosgene gas through a cooled solution of dimethylamine-d₆ hydrochloride in an inert solvent like toluene.
- Purification: The resulting N,N-di(methyl-d₃)carbamoyl chloride can be isolated by distillation under reduced pressure. Caution: Phosgene is extremely toxic.

Step 3: Final Coupling to Yield **Cariprazine-d₈**

- Reaction: To a three-necked flask, add Precursor A (1.0 eq), dichloromethane as the solvent, and an aqueous solution of a base like sodium hydroxide (20%).^[4]
- Addition: Cool the mixture to 10-15 °C and add N,N-di(methyl-d₃)carbamoyl chloride (Precursor B, 1.5 eq) dropwise.
- Stirring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.^[4]

- Work-up and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude **Cariprazine-d8** can be purified by crystallization from a suitable solvent system, such as n-heptane/dichloromethane, to yield a white to off-white solid.[6]

Characterization of Cariprazine-d8

The identity, purity, and isotopic enrichment of the synthesized **Cariprazine-d8** must be confirmed through a series of analytical tests.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for **Cariprazine-d8**.

Table 1: General Properties of **Cariprazine-d8**

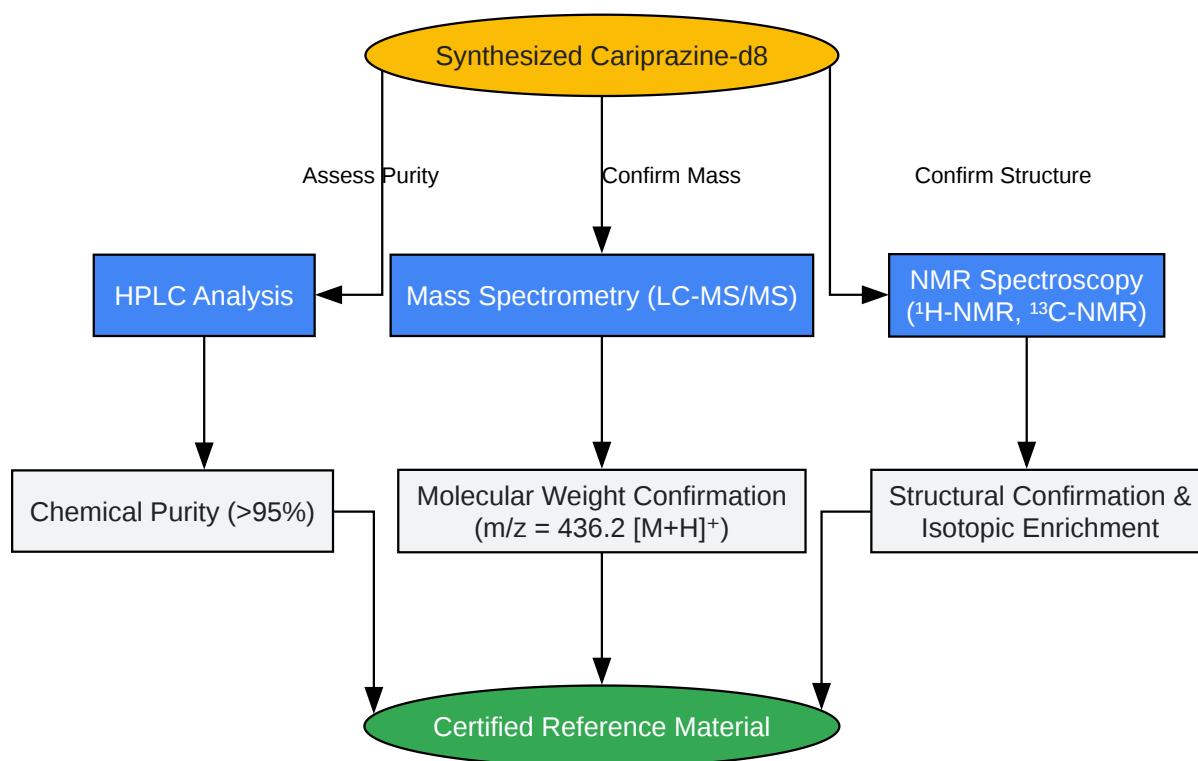
Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₄ D ₈ Cl ₂ N ₄ O	[3][8]
Molecular Weight	435.46 g/mol	[8][9]
CAS Number	1308278-69-4 / 1308278-50-3	[3][10]
Appearance	Neat / White to Off-White Solid	[9]
Storage Temperature	-20°C	[9][10]

Table 2: Analytical Specifications

Analysis	Specification	Reference
Purity (HPLC)	>95%	[9]
Isotopic Enrichment	≥98 atom % D	(Typical for commercial standards)
Chemical Identity	Conforms to structure via ¹ H-NMR, MS	(Standard analytical requirement)

Characterization Workflow

A standard workflow ensures the comprehensive analysis of the final product.



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Caption: Standard analytical workflow for **Cariprazine-d8**.

Experimental Protocols: Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of **Cariprazine-d8**.
- Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695).[11]
- Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm).[11]

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A 50:50 (v/v) ratio is a good starting point.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Detection Wavelength: 216 nm.[\[11\]](#)
- Sample Preparation: Dissolve an accurately weighed amount of **Cariprazine-d8** in the mobile phase to a concentration of approximately 10-50 µg/mL.[\[11\]](#)
- Analysis: Inject 10-20 µL of the sample solution. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

2.3.2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic incorporation.
- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., SCIEX QTRAP 5500).[\[11\]](#)
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis: The sample is introduced via an LC system similar to the one described for HPLC analysis. The mass spectrometer is set to scan for the protonated molecular ion $[M+H]^+$. For **Cariprazine-d8**, the expected m/z value would be approximately 436.2. High-resolution mass spectrometry can be used to confirm the elemental composition.

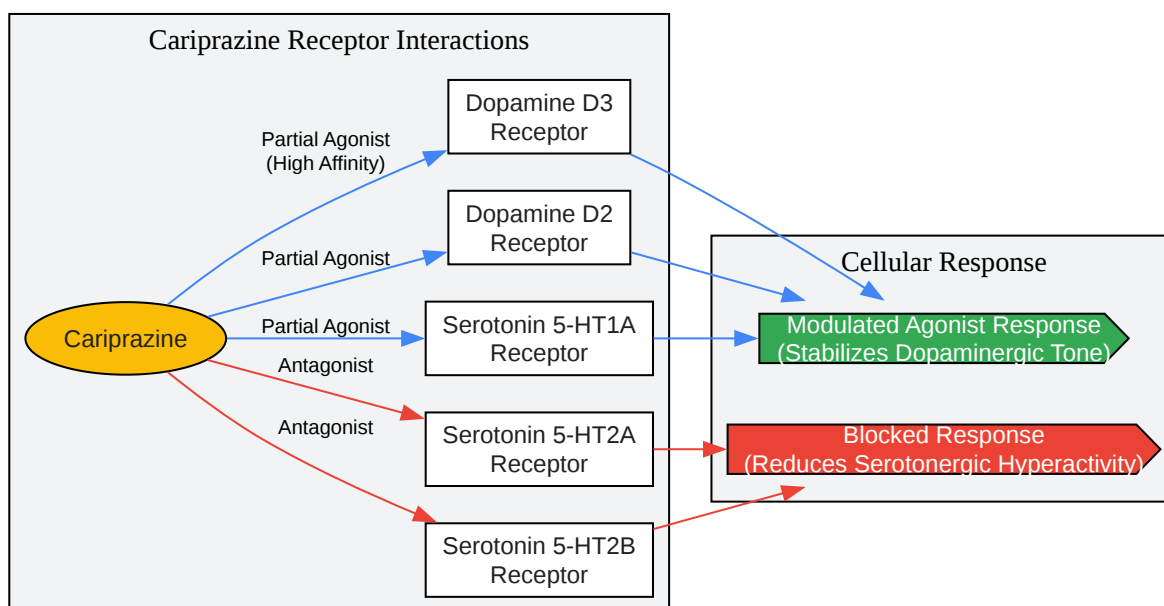
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the location of deuterium labels.
- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **Cariprazine-d8** in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).

- ¹H-NMR Analysis: The ¹H-NMR spectrum of **Cariprazine-d8** is expected to be similar to that of Cariprazine, but with significant signal reduction or absence for the N,N-dimethyl protons and the protons on the ethyl bridge, confirming successful deuteration.[12]
- ¹³C-NMR Analysis: The ¹³C-NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit triplet patterns due to C-D coupling and will be of lower intensity.

Mechanism of Action: Signaling Pathway

While **Cariprazine-d8** is used as an analytical tool, its pharmacological activity is identical to that of non-deuterated Cariprazine. The therapeutic effects are believed to be mediated through a combination of partial agonist activity at central dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[13][14] Cariprazine exhibits a notably higher affinity for the D3 receptor compared to the D2 receptor.[10][15]



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Caption: Signaling pathway and receptor profile of Cariprazine.

This dual action as a partial agonist allows Cariprazine to modulate dopaminergic activity, reducing it in hyperdopaminergic states and enhancing it in hypodopaminergic states.[1] This profile is thought to contribute to its efficacy against a broad spectrum of symptoms in schizophrenia and bipolar disorder.[1][16]

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